4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a bicyclic structure containing nitrogen atoms and has been of interest in medicinal chemistry due to its potential biological activities. The compound's IUPAC name reflects its intricate structure, highlighting the presence of methoxy and carboxylic acid functional groups.
This compound can be synthesized through various chemical methods, primarily involving the condensation reactions of substituted pyrazoles with other reagents. The structural data and synthesis details are documented in chemical databases such as PubChem and relevant scientific literature.
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is classified as a heterocyclic aromatic compound. Its classification stems from its unique structure, which includes both a pyrazole and a pyridine ring, making it part of a larger class of bioactive compounds that exhibit diverse pharmacological properties.
The synthesis of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through several methods:
The molecular structure of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be described as follows:
InChI=1S/C16H16N4O3/c1-20-15-12(9-19-20)14(13(8-18-15)16(21)22)17-7-10-3-5-11(23-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,17,18)(H,21,22)
which provides a detailed description of its atomic connectivity.Chemical reactions involving 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are diverse:
The mechanism of action for compounds like 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves:
The physical and chemical properties of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid include:
These properties are critical for determining the suitability of the compound in pharmaceutical formulations and its behavior in biological environments.
The applications of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are significant in scientific research:
The pyrazolo[3,4-b]pyridine scaffold emerged as a synthetically accessible heterocycle following Ortoleva's pioneering synthesis of a monosubstituted derivative in 1908. For decades, this core remained primarily of academic interest due to challenges in regioselective functionalization. The 21st century witnessed a resurgence in its pharmaceutical relevance, driven by advances in catalytic coupling reactions and green synthesis techniques. Between 2019–2025, over 300,000 novel 1H-pyrazolo[3,4-b]pyridine derivatives were documented, reflecting a 54% increase in patent filings and research publications compared to prior decades [2] . This acceleration stems from the scaffold’s validated performance in diverse therapeutic areas:
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity | Therapeutic Significance | Key Structural Features |
---|---|---|
Kinase Inhibition | Anticancer agents targeting TRK, PI3Kδ, mTOR pathways | N1 alkyl/aryl; C3 methyl substituents |
Antiviral Activity | Broad-spectrum inhibition of viral polymerases | C5/C6 hydrogen-bonding motifs |
Antidepressant Effects | Modulation of monoamine transporters | C3 amino groups; N1 hydrophilic chains |
Antimicrobial Action | Disruption of bacterial cell wall synthesis | C4 halogenation; C5 carboxylic acids |
Contemporary drug discovery leverages microwave-assisted synthesis, nanocatalysts, and multicomponent reactions to overcome historical regiochemical challenges, enabling efficient decoration at all five diversity centers (N1, C3, C4, C5, C6) [2]. The scaffold’s versatility is evidenced by two approved drugs and fourteen clinical-stage candidates derived from this chemotype as of 2025 .
The 1H-pyrazolo[3,4-b]pyridine system serves as a privileged bioisostere for purine nucleobases due to its isoelectronic properties and complementary hydrogen-bonding topology. Density functional theory (DFT) calculations confirm the 1H-tautomer is energetically favored by ~37 kJ/mol over the 2H-form, ensuring optimal mimicry of adenine/guanine geometry in biological environments . This tautomeric preference enables three critical interactions in enzyme binding pockets:
Table 2: Hydrogen-Bonding Capacity Comparison with Purines
Position | Purine (Adenine) | Pyrazolo[3,4-b]pyridine | Biological Role |
---|---|---|---|
N1/N9 | Donor (imidazole) | Blocked by N1 substituent | Anchors glycosidic bonds in nucleotides |
N3/N7 | Acceptors | N4 acceptor (pyridine) | Binds catalytic lysine in kinases |
C6-NH₂ | Donor/acceptor | C5-COOH donor/acceptor | Engages catalytic aspartate residues |
This bioisosterism underpins the scaffold’s success in kinase inhibitors (e.g., TRK inhibitors C03 and LOXO-195) where it displaces ATP’s adenine ring while maintaining key interactions with the hinge region [9]. The C5 carboxylic acid in particular enables salt bridge formation with basic residues inaccessible to purines, expanding target engagement possibilities.
The strategic incorporation of 4-methoxy and 5-carboxylic acid groups transforms the pyrazolo[3,4-b]pyridine core from a passive scaffold to a pharmacophore with tailored electronic and steric properties:
4-Methoxy Group:
5-Carboxylic Acid:
Table 3: Impact of Substituents on Physicochemical and Target Engagement Properties
Substituent | Binding Affinity Δ | Metabolic Stability (t½, min) | Aqueous Solubility (μg/mL) | Key Molecular Interactions |
---|---|---|---|---|
4-H | Baseline | 28.3 ± 4.2 | 15.7 ± 2.1 | None |
4-OCH₃ | +0.8 kcal/mol | 67.9 ± 6.1* | 42.5 ± 3.8* | δ–π stacking (Phe589) |
5-COOCH₃ | -1.2 kcal/mol | 22.1 ± 3.5 | 18.9 ± 1.7 | Transient H-bonding |
5-COOH | +1.5 kcal/mol* | 89.4 ± 7.3* | 126.8 ± 8.4* | Salt bridge (Lys544/Arg647); H-bond (Asn655) |
Data from synthesis studies in [9] and metabolic comparisons in [6]; *p<0.05 vs. unsubstituted core |
The synergy between these groups is exemplified in kinase inhibitor design: The 4-methoxy group stabilizes the hydrophobic collapse of the activation loop, while the 5-carboxylic acid simultaneously anchors the DFG motif through hydrogen bonding with Asn655 and ionic interactions with catalytic residues. This dual functionality underpins the targeted optimization of 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a versatile intermediate for next-generation therapeutics.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: